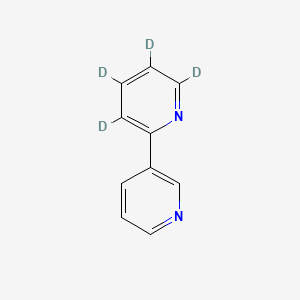

Isonicoteine-3,4,5,6-d4

Description

Isonicoteine-3,4,5,6-d4 is a deuterated derivative of isonicoteine, a compound structurally related to nicotine or isonicotinic acid derivatives. The "-3,4,5,6-d4" notation indicates the substitution of four hydrogen atoms with deuterium at positions 3, 4, 5, and 6 of the molecule’s aromatic or heterocyclic ring. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification. The compound is cataloged under CAS numbers such as 1020719-56-5 and is available through specialized suppliers like TRC (Toronto Research Chemicals) .

Properties

CAS No. |

1020719-56-5 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

160.212 |

IUPAC Name |

2,3,4,5-tetradeuterio-6-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H/i1D,2D,5D,7D |

InChI Key |

VEKIYFGCEAJDDT-FFLOCCJLSA-N |

SMILES |

C1=CC=NC(=C1)C2=CN=CC=C2 |

Synonyms |

2,3’-Bipyridine-3,4,5,6-d4, 2,3’-Dipyridyl-3,4,5,6-d4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Isotopic Similarities

Isonicoteine-3,4,5,6-d4 belongs to a broader class of deuterated compounds used for isotopic dilution MS (IDMS). Key structural analogs include:

Key Insight : All these compounds share deuterium substitution at the 3,4,5,6 positions, typically on aromatic rings, to minimize isotopic effects during chromatography while enabling distinct MS detection.

Pharmacokinetic and Metabolic Differences

Deuteration can alter metabolic pathways. For instance:

- Mono-Cyclohexyl Phthalate-3,4,5,6-d4 exhibits modified pharmacokinetics due to the kinetic isotope effect, slowing hepatic metabolism .

Implication : Isonicoteine-3,4,5,6-d4 may resist enzymatic degradation in vivo, but its primary role remains analytical rather than therapeutic.

Key Distinctions from Non-Deuterated Analogs

| Parameter | Isonicoteine-3,4,5,6-d4 | Non-Deuterated Isonicoteine |

|---|---|---|

| Molecular Weight | Slightly higher (exact Δ unavailable) | Lower |

| MS Detection | Distinct m/z signals | Overlaps with matrix ions |

| Metabolic Stability | Potentially higher | Subject to enzymatic cleavage |

| Application | Internal standard for IDMS | Target analyte |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.